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Introduction

Hexokinases (HK) are a family of enzymes that catalyze the first and rate-limiting step in
glucose metabolism: the ATP-dependent phosphorylation of glucose to glucose-6-phosphate
(G6P).[1][2] This function is critical for glycolysis and other major metabolic pathways. There
are four main isoforms in mammals (HK-I, Il, 1ll, and IV/glucokinase) which differ in their kinetic
properties and tissue distribution.[1][3] Altered hexokinase activity is associated with numerous
diseases, including cancer, where elevated activity is often observed, and rare forms of
hemolytic anemia resulting from HK deficiency.[3][4] Therefore, the accurate measurement of
hexokinase activity in cell and tissue lysates is crucial for metabolic research and drug
development.

This application note provides a detailed protocol for a simple and sensitive coupled enzymatic
assay to measure hexokinase activity in cell lysates.

Principle of the Assay

The activity of hexokinase is determined using a coupled enzyme assay.[1] In the first reaction,
hexokinase in the sample phosphorylates glucose to form glucose-6-phosphate (G6P). In the
second reaction, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which
leads to the reduction of a coenzyme (NAD* or NADP™). The resulting product (NADH or
NADPH) can be measured directly by its absorbance at 340 nm.[5] Alternatively, the reduced
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coenzyme can react with a colorimetric or fluorometric probe to produce a signal that is
proportional to the hexokinase activity in the sample.[1][3][4] This protocol focuses on a
colorimetric method where the intermediate reduces a colorless probe to a colored product with
strong absorbance at 450 nm.[1][4]

G6PDH
(Developer Enzyme)

NAD+ (GIucose-B-Phosphate +ADP 6-Phosphogluconate
—>!
IFERGlEEe Glucose + ATP NADH Colorless Probe Colored Product (OD 450 nm)
(from sample)

Click to download full resolution via product page
Caption: Biochemical principle of the coupled hexokinase activity assay.

Materials and Reagents

The following table summarizes the necessary reagents. This protocol is based on components
commonly found in commercially available kits.[1][4]
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Reagent

Description

Storage Temperature

A buffered solution (e.g., Tris

or Triethanolamine, pH ~7.6-

HK Assay Buffer o ) 4°C or -20°C
8.0) to maintain optimal pH for
the reaction.[5]
Typically the same as the

Cell Lysis Buffer Assay Buffer, used for 4°C or -20°C
homogenizing cells.

HK Substrate Mix Contains glucose and ATP. -20°C

Developer/Enzyme Mix

Contains Glucose-6-
Phosphate Dehydrogenase
(G6PDH) and the colorimetric

probe.

-20°C (Lyophilized)

Coenzyme

Contains NAD* or NADP+,

-20°C (Lyophilized)

NADH Standard

A known concentration of
NADH (e.g., 1.25 mM) used to
generate a standard curve for

quantification.[1][4]

-20°C (Lyophilized)

Positive Control

A stabilized preparation of
Hexokinase enzyme to
validate the assay

performance.

-20°C (Lyophilized)

Stop Solution

(Optional) A reagent to stop
the enzymatic reaction at a

specific time point.

Room Temperature

Required Equipment

96-well clear flat-bottom plate,
spectrophotometric multiwell
plate reader, centrifuge, ice
bucket.

N/A

Experimental Protocol
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The overall experimental process involves

preparing the cell lysate, setting up the reaction in a

96-well plate, and measuring the color development over time.

Preparation
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\_ ' P y (Standards, Reaction Mix)
é Assagf Execution h

3. Add Standards & Samples

to 96-Well Plate
4. Add Reaction Mix to Wells
5. Incubate at Room Temp
(20-60 min)

- J

-

Data Analysis
Y

~

G. Measure Absorbance

(OD 450 an

i

(7. Calculate HK Activita

.

J

Click to download

full resolution via product page

Caption: High-level workflow for the hexokinase activity assay.
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Reagent Preparation

HK Assay Buffer: Warm to room temperature before use.[4]

Developer/Enzyme Mixes: Reconstitute lyophilized vials with HK Assay Buffer as specified
by the manufacturer (e.g., 220 pL).[4][6] Aliquot and store at -20°C. Keep on ice while in use.

NADH Standard: Reconstitute with dH20 to a stock concentration of 1.25 mM.[1][4] Aliquot
and store at -20°C.

Sample Preparation: Cell Lysate

Cell Harvesting: Collect cells (e.g., 1-2 x 10° cells per sample). For adherent cells, scrape or
trypsinize, then centrifuge to pellet. For suspension cells, centrifuge directly.[4][7]

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again to remove the
supernatant.

Lysis: Resuspend the cell pellet in 100-200 pL of ice-cold HK Assay/Lysis Buffer.[1][4]

Homogenization: Homogenize the suspension by pipetting up and down, or by using a
Dounce homogenizer on ice.[7]

Incubation: Incubate the lysate on ice for 10 minutes.[8]

Clarification: Centrifuge the lysate at 10,000-13,000 x g for 5-10 minutes at 4°C to pellet
insoluble material.[1][8]

Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Keep on
ice.

Protein Quantification: (Optional but recommended) Determine the protein concentration of
the lysate using a standard method (e.g., BCA assay) to normalize the hexokinase activity
later.

NADH Standard Curve Preparation
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Prepare a series of NADH standards in a 96-well plate to generate a standard curve. All
standards should be run in duplicate.[1]

well 1.25 mM NADH HK Assay Buffer Final NADH
Standard (pL) (uL) (nmoliwell)

Blank (0) 0 50 0

Standard 1 2 48 25

Standard 2 4 46 5.0

Standard 3 6 44 7.5

Standard 4 8 42 10.0

Standard 5 10 40 12.5

Assay Procedure

o Sample Wells: Add 1-50 pL of your cell lysate to the desired wells in a 96-well plate. Adjust
the final volume to 50 pL with HK Assay Buffer.

o Note: It is recommended to test several dilutions of your sample to ensure the readings fall
within the linear range of the standard curve.[1]

o Sample Background Control: Prepare a parallel well for each sample. This well will receive
the sample and a "Background Control Mix" (Reaction Mix without the HK substrate) to
account for any NADH already present in the sample.[4]

e Reaction Mix Preparation: Prepare a master mix for all wells (samples, standards, positive
control). For each well, you will need:

[e]

HK Assay Buffer: 44 uL

o

HK Substrate Mix: 2 pL

[¢]

Developer/Enzyme Mix: 2 pL

o

Coenzyme: 2 puL
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o Background Control Mix: Prepare a master mix for the background control wells. This mix
omits the HK Substrate.

e Reaction Initiation: Add 50 pL of the Reaction Mix to each standard and sample well. Add 50
uL of the Background Control Mix to the corresponding background control wells. Mix well by

pipetting.

 Incubation and Measurement: Incubate the plate at room temperature, protected from light,
for 20-60 minutes.[4][6] Measure the absorbance at 450 nm (OD 450) on a microplate
reader.

o Kinetic Mode (Recommended): Measure the OD 450 every 5 minutes to find two time
points (T1 and T2) within the linear phase of the reaction.[1][6]

o Endpoint Mode: Read the plate at the end of the incubation period.

Data Analysis and Calculation

o Standard Curve: Average the duplicate readings for each NADH standard. Subtract the OD
of the blank (0 nmol/well) from all standard readings. Plot the corrected OD values against
the nmol of NADH per well and determine the equation of the line (y = mx + c).

» Correct Sample Readings: For each sample, calculate the change in absorbance (AOD)
between two time points (T1 and T2) in the linear range: AOD = OD:z - OD1. Subtract the
AOD of the sample background control from the sample's AOD.

o Calculate NADH Amount (B): Apply the corrected AOD value of your sample to the standard
curve equation to determine the amount of NADH (B) generated during the reaction time (AT
=T2-T1).

o B (nmol) = (Corrected Sample AOD - y-intercept) / slope

o Calculate Hexokinase Activity: Use the following formula to calculate the hexokinase activity
in the sample.

Hexokinase Activity (nmol/min/mL or mU/mL) = (B / (AT x V)) x D

Where:
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[e]

o

[¢]

[¢]

B = Amount of NADH generated (nmol).[8]

AT = Reaction time (T2 - T1 in minutes).[8]

V = Sample volume added to the well (mL).[8]

D = Sample dilution factor.[8]

Unit Definition: One unit (U) of Hexokinase is the amount of enzyme that will generate 1.0 pmol

of NADH per minute at a specific pH and temperature (e.g., pH 8.0 at room temperature).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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